Fmoc-Dap-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

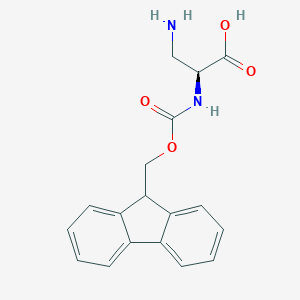

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSLKWZYHRLRRL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Fmoc-Dap-OH in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary biochemistry and therapeutic development, the unnatural amino acid Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) and its derivatives have emerged as indispensable tools. Their unique bifunctional nature, featuring both an α-amino group and a reactive β-amino side chain, provides a versatile scaffold for the synthesis of novel peptides with enhanced biological properties. This technical guide offers an in-depth exploration of the applications of this compound, focusing on its pivotal role in solid-phase peptide synthesis (SPPS), the generation of structurally diverse peptides, and its impact on drug discovery.

Core Application: A Versatile Building Block in Solid-Phase Peptide Synthesis

The primary application of this compound lies in its use as a building block for the incorporation of diaminopropionic acid into peptide sequences via Fmoc-based solid-phase peptide synthesis. The Fmoc group on the α-amino position is temporarily masked and can be removed under mild basic conditions, typically with piperidine. However, the true versatility of this compound is unlocked through the protection of its β-amino side chain with an orthogonal protecting group. This strategy allows for the selective deprotection and modification of the side chain while the peptide remains anchored to the solid support.

The choice of the side-chain protecting group is critical and dictates the synthetic strategy. The most commonly employed protecting groups for the Dap side chain are tert-butyloxycarbonyl (Boc), 4-methyltrityl (Mtt), and the less common 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc).

Orthogonal Protection Strategies

The use of these side-chain protecting groups in conjunction with the Nα-Fmoc protection creates an orthogonal system, enabling site-specific modifications of the Dap residue. This is a cornerstone of modern peptide chemistry, allowing for the synthesis of complex peptide architectures.

Quantitative Data on this compound Derivatives in SPPS

The efficiency of incorporating this compound derivatives into a growing peptide chain is influenced by the nature of the side-chain protecting group, the coupling reagents, and the reaction conditions. Below is a summary of typical performance characteristics of the most common derivatives.

| Derivative | Side-Chain Protecting Group | Cleavage Condition for Side Chain | Typical Coupling Efficiency | Typical Overall Yield | Key Advantages & Disadvantages |

| Fmoc-Dap(Boc)-OH | tert-butyloxycarbonyl (Boc) | Strong acid (e.g., high concentration of TFA) | >98% | High | Advantage: High stability of the Boc group to the basic conditions of Fmoc removal. Ideal for linear peptide synthesis where side-chain deprotection is performed during the final cleavage from the resin. |

| Fmoc-Dap(Mtt)-OH | 4-methyltrityl (Mtt) | Mild acid (e.g., 1-5% TFA in DCM) | Variable, can be low | Moderate to High | Advantage: The Mtt group can be selectively removed on-resin, allowing for side-chain modification. Disadvantage: Prone to lactamization during coupling, which can lead to poor coupling efficiency.[1] |

| Fmoc-Dap(Adpoc)-OH | 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) | Very mild acid (e.g., 1-5% TFA in DCM) | >99% | High | Advantage: Highly acid-labile, allowing for selective deprotection under very mild conditions, preserving other acid-sensitive groups.[2] |

Applications in Biochemistry and Drug Development

The incorporation of Dap into peptides opens up a plethora of possibilities for modifying their structure and function.

Synthesis of Cyclic and Branched Peptides

The selective deprotection of the Dap side chain is widely exploited for the on-resin synthesis of cyclic and branched peptides. For instance, the Mtt or Adpoc group can be removed, and the liberated amine can then be coupled with the N-terminus of the peptide to form a head-to-side-chain cyclized peptide. Alternatively, another peptide chain can be synthesized on the Dap side chain to create a branched peptide. These structural modifications can lead to increased stability against enzymatic degradation and improved receptor binding affinity.

Introduction of Labels and Conjugates

The reactive side chain of Dap serves as a convenient handle for the attachment of various molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs). This allows for the creation of sophisticated molecular probes for studying biological processes and targeted drug delivery systems.

Modulation of Biological Activity

The presence of the additional amino group in Dap can significantly influence the biological activity of a peptide. For example, in antimicrobial peptides (AMPs), the introduction of Dap can enhance their cationic nature, which is crucial for their interaction with bacterial membranes. Furthermore, peptides containing Dap have been identified as ligands for the intracellular innate immune receptor NOD1, playing a role in the host defense against bacterial pathogens.[3][4]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis of a Linear Peptide Containing Dap(Boc)

This protocol describes the manual synthesis of a generic peptide on a Rink Amide resin, incorporating a Fmoc-Dap(Boc)-OH residue.

1. Resin Preparation:

-

Swell 100 mg of Rink Amide resin in 2 mL of N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Drain the DMF.

2. Nα-Fmoc Deprotection:

-

Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (Example: Fmoc-Dap(Boc)-OH):

-

In a separate vial, dissolve 3 equivalents of Fmoc-Dap(Boc)-OH, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) and vortex briefly. Allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

-

After the final coupling and Nα-Fmoc deprotection, wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

6. Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for On-Resin Side-Chain Modification of a Dap(Mtt)-Containing Peptide

This protocol outlines the procedure for selectively deprotecting the Mtt group from a Dap residue and coupling a molecule of interest to the side chain.

1. Peptide Synthesis:

-

Synthesize the peptide on a solid support using the general protocol above, incorporating Fmoc-Dap(Mtt)-OH at the desired position.

2. Selective Mtt Deprotection:

-

Wash the peptide-resin with DCM (3 x 2 mL).

-

Prepare a solution of 1-5% TFA in DCM.

-

Add 2 mL of the mild TFA solution to the resin and agitate for 2 minutes.

-

Drain the solution and repeat the treatment 5-10 times until the yellow color of the trityl cation is no longer observed in the filtrate.

-

Wash the resin thoroughly with DCM (5 x 2 mL).

-

Neutralize the resin with 10% DIPEA in DMF (3 x 2 mL for 2 minutes each).

-

Wash the resin with DMF (5 x 2 mL).

3. Side-Chain Coupling:

-

Activate the molecule to be coupled (e.g., a carboxylic acid-functionalized fluorescent dye) using standard coupling reagents (e.g., HBTU/HOBt/DIPEA) as described in the general SPPS protocol.

-

Add the activated molecule to the resin and agitate for 2-4 hours, or until the reaction is complete as monitored by a Kaiser test.

-

Wash the resin with DMF and DCM.

4. Final Cleavage and Purification:

-

Proceed with the final cleavage and purification as described in the general protocol.

Visualizing the Role of Dap-Containing Peptides in Innate Immunity

Peptides containing diaminopimelic acid, such as l-Ala-γ-d-Glu-meso-diaminopimelic acid (Tri-DAP), are recognized by the intracellular pattern recognition receptor NOD1.[5] This interaction triggers a signaling cascade that leads to the activation of pro-inflammatory transcription factors and the production of cytokines and antimicrobial peptides, playing a crucial role in the innate immune response to bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. wernerlab.weebly.com [wernerlab.weebly.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-Dap-OH and its Derivatives in Peptide Synthesis

This technical guide provides a comprehensive overview of Nα-(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (this compound), a key building block in solid-phase peptide synthesis (SPPS). We delve into its chemical properties, and those of its orthogonally protected derivatives, detailing experimental protocols and the strategic considerations for their application in the synthesis of complex peptides for research, diagnostics, and therapeutic development.

Core Chemical Properties

This compound and its derivatives are essential reagents for introducing a functionalizable side-chain amine into a peptide sequence. The choice of the side-chain protecting group is critical for defining the overall synthetic strategy.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 181954-34-7 | C₁₈H₁₈N₂O₄ | 326.35 |

| Fmoc-Dap(Boc)-OH | 162558-25-0 | C₂₃H₂₆N₂O₆ | 426.46 |

| Fmoc-D-Dap(Boc)-OH | 198544-42-2 | C₂₃H₂₆N₂O₆ | 426.5[1] |

| Fmoc-Dap(Fmoc)-OH | 201473-90-7 | C₃₃H₂₈N₂O₆ | 548.59[2] |

| Fmoc-Dap(N₃)-OH | 684270-46-0 | C₁₈H₁₆N₄O₄ | 352.34[3] |

| Fmoc-Dap(Adpoc)-OH | 251316-97-9 | Not specified in results. | Not specified in results. |

Orthogonal Protection Strategy in SPPS

The primary application of Fmoc-Dap(side-chain protection)-OH building blocks is in SPPS employing an Fmoc/tBu orthogonal strategy.[4] The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), allowing for sequential amino acid coupling. The side-chain protecting group (e.g., Boc, Adpoc) is stable to these conditions but can be removed with acid, enabling site-specific modification of the peptide while it is still on the solid support.

Caption: Orthogonal protection strategy using Fmoc-Dap(P)-OH.

Experimental Protocols

The following protocols are generalized from standard procedures for solid-phase peptide synthesis.

A patented method describes a two-step synthesis for large-scale production of Fmoc-Dap(Boc)-OH, avoiding the use of palladium catalysts.[5]

-

Step 1: Synthesis of this compound: Fmoc-Gln-OH suspension is reacted with iodobenzene diacetate (DiPa) in a mixed solvent system of acetonitrile, ethyl acetate, and water.[5]

-

Step 2: Boc Protection: (Boc)₂O is added to the this compound product in a solution of acetone and water. The pH is maintained at 7.5-8 using NaOH to facilitate the reaction, yielding Fmoc-Dap(Boc)-OH.[5]

This protocol outlines a standard cycle for the incorporation of an Fmoc-Dap(Boc)-OH residue into a peptide chain on a solid support.

| Step | Reagent/Solvent | Time | Purpose |

| Resin Swelling | N,N-dimethylformamide (DMF) or Dichloromethane (DCM) | 30-60 min | Prepares the resin for synthesis.[4] |

| Fmoc Deprotection | 20% Piperidine in DMF | 5-10 min (x2) | Removes the Nα-Fmoc group from the growing peptide chain.[4] |

| Washing | DMF, DCM, Isopropanol | 1-2 min per wash | Removes residual piperidine and by-products. |

| Coupling | Fmoc-Dap(Boc)-OH, Coupling Reagent (e.g., HBTU/HOBt), Base (e.g., DIPEA) in DMF | 1-2 hours | Couples the Fmoc-Dap(Boc)-OH to the deprotected N-terminus. |

| Washing | DMF, DCM | 1-2 min per wash | Removes excess reagents. |

| Capping (Optional) | Acetic Anhydride/DIPEA in DMF | 10-15 min | Blocks any unreacted amino groups to prevent failure sequences. |

Note on Coupling: Some protected diaminopropionic acid derivatives, such as Fmoc-Dab(Mtt)-OH, have shown poor coupling efficiency due to rapid lactamization under standard coupling conditions.[6] Careful selection of coupling reagents and reaction conditions is crucial.[6][7]

Standard SPPS Workflow

The following diagram illustrates a typical cycle for extending a peptide chain on a solid support using an Fmoc-protected amino acid.

Caption: Standard workflow for a single cycle in Fmoc-based SPPS.

Applications in Drug Discovery and Research

This compound and its derivatives are critical in pharmaceutical and biochemical research.[8] The ability to introduce a diaminopropionic acid residue allows for:

-

Synthesis of Peptide-Based Therapeutics: Peptides containing Dap can be modified to enhance stability, bioavailability, or receptor binding affinity.[9]

-

Development of Antibody-Drug Conjugates (ADCs): The side-chain amine of Dap can serve as a conjugation point for linkers and cytotoxic payloads.[10]

-

Biochemical Research: These building blocks are used to create peptide probes for studying protein-protein interactions and other biological processes.[8]

-

Creation of Cyclic Peptides: The Dap side chain can be used to form cyclic structures, which can confer advantageous properties such as increased rigidity and resistance to enzymatic degradation.[11]

References

- 1. peptide.com [peptide.com]

- 2. Fmoc-Dap(Fmoc)-OH = 97.0 HPLC 201473-90-7 [sigmaaldrich.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. benchchem.com [benchchem.com]

- 5. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

- 6. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. archivemarketresearch.com [archivemarketresearch.com]

- 9. Fmoc-D-Dap(Boc)-OH Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 10. nbinno.com [nbinno.com]

- 11. peptide.com [peptide.com]

A Technical Guide to the Synthesis and Purification of Fmoc-Dap-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap-OH), a critical building block in peptide synthesis and drug development. This document details two primary synthetic pathways, provides step-by-step experimental protocols, and outlines methods for purification to achieve the high purity required for pharmaceutical and research applications.

Introduction

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). The presence of a primary amino group on the side chain allows for various post-synthesis modifications, such as pegylation, glycosylation, or the introduction of reporter groups. The Fmoc protecting group on the α-amino group makes it ideal for use in solid-phase peptide synthesis (SPPS). This guide explores two prominent synthetic routes for the preparation of this compound: a multi-step synthesis commencing from D-serine and a two-step process utilizing Fmoc-Gln-OH.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are detailed below, each offering distinct advantages and considerations for laboratory-scale and large-scale production.

Synthesis from D-Serine

A versatile multi-step synthesis of orthogonally protected L-Dap derivatives has been developed starting from the commercially available Nα-Fmoc-O-tert-butyl-D-serine[1][2]. This pathway involves the conversion of the serine backbone into the diaminopropionic acid structure through a series of chemical transformations, including the formation of an aldehyde, reductive amination, and subsequent oxidation. The chirality of the starting D-serine is preserved throughout the synthetic sequence[1][2].

Synthesis from Fmoc-Gln-OH

An alternative and more direct route involves the Hofmann rearrangement of Fmoc-Gln-OH. This method provides a pathway for the large-scale production of Fmoc-Dab(Boc)-OH, which can be subsequently deprotected to yield this compound. This process avoids the use of hydrogenation, making it environmentally friendly and cost-effective.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key steps of the described synthetic pathways.

Table 1: Synthesis of Fmoc-2,3-diaminopropanols from Nα-Fmoc-O-tert-butyl-D-serine [1][2]

| Step | Reactants | Product | Yield (%) |

| Weinreb-Nahm amide formation | Nα-Fmoc-O-tert-butyl-D-serine, N,O-dimethylhydroxylamine hydrochloride, HOBt, DIC/EDC, DIEA, DCM | Weinreb–Nahm amide | 94 |

| Aldehyde formation | Weinreb–Nahm amide, LiAlH4, THF | α-amino aldehyde | 92 |

| Reductive amination | α-amino aldehyde, amine/arylsulfonamide, Ti(OiPr)4, EtOH, NaBH3CN | Fmoc-2,3-diaminopropanols | 82-92 |

Table 2: Synthesis of Fmoc-Dap(Boc)-OH from Fmoc-Gln-OH

| Step | Reactants | Product | Yield (%) | Purity (HPLC) (%) |

| Hofmann Rearrangement | Fmoc-Gln-OH, Iodobenzene diacetate (DiPa), Ethyl acetate:acetonitrile:water (2:1:1) | Fmoc-Dab-OH | 65.98 | 99.1 |

| Boc Protection | Fmoc-Dab-OH, (Boc)2O, Acetone:water (1:1), NaOH | Fmoc-Dab(Boc)-OH | 85.07 | 99.33 |

Experimental Protocols

Synthesis of this compound via D-Serine

This pathway is adapted from the multi-step synthesis of protected L-Dap methyl esters[1][2].

Step 1: Weinreb-Nahm Amide Formation

-

To a solution of Nα-Fmoc-O-tert-butyl-D-serine, add 1-hydroxybenzotriazole (HOBt) monohydrate, N,N′-diisopropylcarbodiimide (DIC), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).

-

Stir the reaction mixture for 2 hours at room temperature.

-

Add N,O-dimethylhydroxylamine hydrochloride and diisopropylethylamine (DIEA) in dichloromethane (DCM).

-

Continue stirring overnight at room temperature to yield the Weinreb-Nahm amide.

Step 2: Aldehyde Formation

-

Reduce the Weinreb-Nahm amide using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).

-

The reaction is typically complete within 12 minutes at room temperature, affording the corresponding α-amino aldehyde.

Step 3: Reductive Amination

-

To the α-amino aldehyde in ethanol, add an amine or arylsulfonamide and titanium(IV) isopropoxide (Ti(OiPr)4).

-

Stir for 10 minutes at room temperature.

-

Add sodium cyanoborohydride (NaBH3CN) and stir overnight at room temperature to produce the Fmoc-protected 2,3-diaminopropanol.

Step 4: Oxidation to Carboxylic Acid

-

The primary alcohol of the diaminopropanol is oxidized to a carboxylic acid using an appropriate oxidizing agent (e.g., TEMPO/TCCA/NaBr system) to form the protected this compound derivative.

Synthesis of Fmoc-Dap(Boc)-OH from Fmoc-Gln-OH

This protocol is based on a patented method for large-scale synthesis.

Step 1: Hofmann Rearrangement to Fmoc-Dab-OH

-

Prepare a suspension of Fmoc-Gln-OH (100 g, 271.5 mmol) in a mixed solvent of 1 L of ethyl acetate:acetonitrile:water (2:1:1 v/v/v).

-

At 20-30 °C, add iodobenzene diacetate (DiPa) (105.1 g).

-

Stir the reaction for 72 hours.

-

After reaction completion, perform a suitable work-up to isolate the product, Fmoc-Dab-OH.

Step 2: Boc Protection of the Side Chain

-

Suspend Fmoc-Dab-OH (50 g, 146.8 mmol) in 700 mL of acetone:water (1:1 v/v).

-

At 0-10 °C, add di-tert-butyl dicarbonate ((Boc)2O) (38.4 g, 176.1 mmol).

-

Adjust the pH to 7.5-8 using 0.5N NaOH and maintain for 4 hours.

-

Post-reaction treatment and isolation yield the final product, Fmoc-Dab(Boc)-OH.

Purification of this compound

High purity of this compound is crucial for successful peptide synthesis. The typical purity for commercially available this compound is ≥97.0% as determined by HPLC[3]. The following methods can be employed for purification.

Recrystallization: A common method for the purification of Fmoc-amino acids is recrystallization.

-

Charge the crude this compound into a flask.

-

Add a suitable solvent, such as toluene, and heat the mixture to 50°C with stirring for 1 hour[4].

-

Cool the solution to 30±5°C and continue stirring for about 2 hours to allow for crystallization[4].

-

Filter the solid and wash with the solvent.

-

Dry the purified product under vacuum at 50°C[4].

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC is the method of choice.

-

Dissolve the crude this compound in a suitable solvent mixture, typically containing water, acetonitrile, and a modifier like trifluoroacetic acid (TFA).

-

Inject the solution onto a preparative C18 column.

-

Elute the compound using a gradient of increasing organic solvent concentration.

-

Collect the fractions containing the pure product.

-

Lyophilize the collected fractions to obtain the purified this compound as a solid.

Visualizations

Synthesis Pathway from D-Serine

Caption: Synthesis of this compound from D-Serine.

Synthesis Pathway from Fmoc-Gln-OH

Caption: Synthesis of Fmoc-Dap(Boc)-OH from Fmoc-Gln-OH.

Purification Workflow

Caption: Purification workflow for this compound.

References

Solubility Profile of Fmoc-Dap-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH), a key building block in peptide synthesis and drug development. Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring high coupling efficiencies, and developing robust manufacturing processes. This document synthesizes available qualitative data and provides representative quantitative information and experimental protocols to guide researchers in their work.

Core Concepts in this compound Solubility

The solubility of Fmoc-protected amino acids, including this compound, is governed by the physicochemical properties of both the Fmoc protecting group and the amino acid side chain. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group dictates a general preference for polar aprotic organic solvents. Solvents capable of disrupting the intermolecular forces in the solid-state crystal lattice of this compound while effectively solvating the molecule will exhibit the highest dissolving capacity.

In the context of solid-phase peptide synthesis (SPPS), ensuring complete dissolution of the incoming Fmoc-amino acid is paramount to prevent incomplete reactions, which can lead to the formation of deletion sequences and complicate purification processes.

Qualitative Solubility of this compound

General chemical supplier information indicates that this compound is soluble in a range of common organic solvents.

Known Solvents:

-

Chloroform

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone[1]

For the purpose of peptide synthesis, polar aprotic solvents are most relevant. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most widely used and effective solvents for dissolving Fmoc-amino acids, including derivatives of diaminopropionic acid.[2][3]

Quantitative Solubility Data

| Solvent | Abbreviation | Type | Reported Solubility (Representative) | Remarks |

| N,N-Dimethylformamide | DMF | Polar Aprotic | ≥ 0.5 M | Considered a standard and highly effective solvent for SPPS with excellent solvating properties for most Fmoc-amino acids.[4] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Good | A common alternative to DMF, known for its strong solvating capabilities in peptide synthesis.[3] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | ~100 mg/mL (~0.27 M) | Highly soluble, though its primary use in SPPS is often as a co-solvent to disrupt on-resin aggregation rather than as the main coupling solvent.[4] |

| Rhodiasolv PolarClean | N/A | Green Polar Aprotic | > 0.4 M (general for Fmoc-AA) | A greener alternative to traditional polar aprotic solvents, showing high solubility for many Fmoc-amino acids.[5] |

| Dichloromethane | DCM | Nonpolar Aprotic | Limited | Generally a poor solvent for the dissolution of Fmoc-amino acids due to its lower polarity.[4] Its use in Fmoc chemistry is typically restricted to washing steps where the compound is not intended to be in solution. |

| Water | H₂O | Polar Protic | Poor | The hydrophobic Fmoc group results in very low solubility in aqueous solutions without the aid of surfactants or co-solvents. |

| Alcohols (e.g., Methanol, Ethanol) | MeOH, EtOH | Polar Protic | Limited to Moderate | Solubility is generally lower than in polar aprotic solvents. May be used in some analytical or purification contexts, but not typically for coupling reactions in SPPS. |

Note: The quantitative data for DMF and DMSO is based on Fmoc-Met-OH and should be considered as a close approximation for this compound.[4]

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in a specific solvent at room temperature. This method can be adapted to various solvents to generate precise quantitative data for specific laboratory conditions.

Objective: To determine the saturation point of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filter with a compatible membrane, such as PTFE)

Procedure:

-

Preparation of a Saturated Solution:

-

Add a pre-weighed excess amount of this compound to a known volume of the solvent in a vial (e.g., 200 mg in 2 mL of solvent).

-

Ensure the amount of solid is sufficient so that some remains undissolved at equilibrium.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial on a magnetic stirrer and allow it to equilibrate at a constant room temperature for a sufficient period (e.g., 24 hours) to ensure saturation is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, carefully separate the saturated solution from the excess solid. This can be achieved by:

-

Allowing the solid to settle and carefully decanting the supernatant.

-

Centrifuging the sample to pellet the solid and then collecting the supernatant.

-

Filtering the solution through a syringe filter that is chemically resistant to the solvent.

-

-

-

Quantification:

-

Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed container.

-

Evaporate the solvent completely under reduced pressure (e.g., using a rotary evaporator or a vacuum concentrator).

-

Once the solvent is fully removed, weigh the container with the dried residue.

-

Calculate the mass of the dissolved this compound.

-

The solubility can then be expressed in various units (e.g., mg/mL, g/L, or Molarity).

-

Calculation:

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant taken (mL))

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound in research and development.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for selecting a suitable solvent for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of Fmoc-Dap-OH in Peptide Synthesis and Drug Discovery

Introduction

N-α-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid (this compound) and its D-isomer are versatile non-proteinogenic amino acid building blocks that have become indispensable in the fields of peptide chemistry and drug development.[1][2] The presence of a primary amine on the side chain allows for a wide range of post-synthetic modifications, making it a valuable tool for creating peptides with novel structures and functions. This guide provides a comprehensive overview of the applications of this compound, focusing on its use in solid-phase peptide synthesis (SPPS), the strategic implementation of orthogonal protection schemes, and its role in the development of innovative therapeutic agents.

The unique structure of this compound, with its Fmoc-protected α-amino group, allows for its seamless integration into standard Fmoc-based SPPS protocols.[3] The side-chain amino group, however, requires an additional protecting group to prevent unwanted side reactions during peptide assembly. The choice of this side-chain protecting group is critical and dictates the subsequent modifications that can be performed. Commonly used protecting groups include tert-butyloxycarbonyl (Boc) and 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc), each offering distinct advantages in terms of lability and orthogonality.[4][5]

Orthogonal Protection Strategies in this compound Chemistry

The effective use of this compound in peptide synthesis hinges on the principle of orthogonal protection, where different protecting groups can be selectively removed under specific conditions without affecting others.[6] This allows for precise control over which functional group is available for reaction at each step of the synthesis.

The most common orthogonal protection strategy for this compound involves the use of the acid-labile Boc group for the side-chain amine. This Fmoc/Boc strategy is highly effective and widely used. A more specialized, highly acid-labile protecting group is the 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group.[4] The Adpoc group can be removed under exceptionally mild acidic conditions, which is advantageous when working with acid-sensitive peptides.[4]

Figure 1: Orthogonal protection scheme in SPPS with this compound.

Applications of this compound

The versatility of this compound has led to its application in a wide array of research and development areas:

-

Peptide Synthesis: this compound is a fundamental building block for introducing a diaminopropionic acid residue into a peptide sequence.[1] This can be used to alter the peptide's overall charge, polarity, and conformational properties.

-

Drug Development: The ability to modify the side chain of Dap makes it a valuable tool in drug discovery.[5][7] It can be used to attach polyethylene glycol (PEG) chains to improve pharmacokinetic profiles, link cytotoxic drugs to create antibody-drug conjugates (ADCs), or introduce specific functionalities to enhance target binding. The global market for derivatives like Fmoc-D-Dap(Boc)-OH is driven by its critical role in drug discovery and the increasing demand for peptide-based therapeutics.[8]

-

Cyclic Peptides: Fmoc-Dap(Boc)-OH has been utilized in the synthesis of cyclic peptides, where the side-chain amine can be used for on-resin cyclization.[9] Cyclic peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts.

-

Lysine Analogs: In structure-activity relationship (SAR) studies, Fmoc-Dap(Boc)-OH can serve as a shorter-chain analog of lysine, allowing researchers to probe the importance of the side-chain length for biological activity.[9]

-

Bioconjugation: The Dap side chain provides a convenient handle for bioconjugation, enabling the attachment of peptides to other molecules such as proteins, nucleic acids, or surfaces.[5][7]

Quantitative Data for Fmoc-Dap(Adpoc)-OH

The choice of protecting group and coupling conditions can significantly impact the efficiency of peptide synthesis. The following table summarizes key quantitative data for Fmoc-Dap(Adpoc)-OH, a derivative with a highly acid-labile side-chain protecting group.[4]

| Parameter | Value | Conditions |

| Adpoc Group Introduction Yield | >90% | Using Adpoc-F under optimized conditions. |

| Coupling Efficiency in SPPS | >99% | Comparable to other standard Fmoc-amino acids. |

| Adpoc Cleavage Time | 10-30 minutes | With 1-5% TFA in DCM. |

| Stability to Piperidine | High | Stable during repeated Fmoc deprotection steps. |

| Orthogonality with tBu group | Excellent | Selective cleavage of Adpoc is achieved with mild acid. |

Experimental Protocols

1. Standard Coupling Protocol for Fmoc-Dap(Boc)-OH in SPPS

This protocol outlines a standard procedure for incorporating Fmoc-Dap(Boc)-OH into a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling:

-

Pre-activate a solution of Fmoc-Dap(Boc)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the pre-activated solution to the deprotected resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

2. On-Resin Side-Chain Modification Workflow

The following workflow illustrates the process of on-resin side-chain modification of a Dap residue.

Figure 2: Workflow for SPPS with on-resin side-chain modification.

Challenges and Considerations

While this compound is a powerful tool, there are some challenges to consider. The steric hindrance of bulky side-chain protecting groups, such as Adpoc, can sometimes lead to slower or incomplete coupling reactions.[10] In such cases, the use of more potent coupling reagents or optimized reaction conditions may be necessary. Additionally, when using Fmoc-Dap(Mtt)-OH, care must be taken to avoid side reactions during Fmoc deprotection.[11]

This compound and its derivatives are highly valuable building blocks for advanced peptide synthesis and drug discovery. The ability to introduce a modifiable side-chain amine opens up a vast chemical space for creating peptides with tailored properties. By understanding the principles of orthogonal protection and optimizing experimental protocols, researchers can effectively leverage the potential of this compound to develop novel therapeutics and chemical biology tools.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. archivemarketresearch.com [archivemarketresearch.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined target molecules. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the lynchpin of modern solid-phase peptide synthesis (SPPS). Its unique base-lability, coupled with the acid-lability of common side-chain protecting groups, provides an orthogonal strategy that has revolutionized the synthesis of complex peptides and facilitated the development of peptide-based therapeutics. This technical guide provides a comprehensive exploration of the Fmoc protecting group, from its fundamental chemical principles to detailed experimental protocols and its critical role in drug discovery.

The Chemistry of the Fmoc Group: Structure and Mechanism

The Fmoc group is a carbamate that temporarily blocks the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[1] Its structure, featuring a planar fluorenyl ring system, is key to its function.[2]

Protection Mechanism: The Fmoc group is typically introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[3][4] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Deprotection Mechanism: The defining characteristic of the Fmoc group is its cleavage under mild basic conditions, most commonly with a solution of piperidine in N,N-dimethylformamide (DMF).[5] This deprotection occurs through a β-elimination mechanism. A base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid.[1] The reactive DBF is subsequently scavenged by the amine base to form a stable adduct, which is washed away.[6]

Quantitative Data on Fmoc Chemistry

The efficiency and fidelity of Fmoc-based SPPS are underpinned by quantifiable parameters. The following tables summarize key data on deprotection kinetics, coupling efficiency, and common side reactions.

Table 1: Comparative Performance of Fmoc Deprotection Reagents

| Deprotection Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Racemization (%) |

| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant with Asp-Xxx sequences | Can occur, particularly with sensitive residues (e.g., Cys, His) |

| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar to Piperidine | Similar to Piperidine | Similar to Piperidine |

| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | Slower than Piperidine | Generally high | Significantly reduced | Low |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | 1-5 min | Variable | Can be high | Can be significant |

| Piperazine/DBU | 5% (w/v) / 2% (v/v) in DMF | < 1 min | High | Low | Low |

| Dipropylamine (DPA) | 25% in DMF | 5-20 min | High | Significantly reduced | Low |

Data compiled from multiple sources.[1][5][7][8][9] Note: Performance is sequence-dependent.

Table 2: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies

| Side Reaction | Description | Contributing Factors | Mitigation Strategies |

| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, leading to a mixture of α- and β-peptides and racemization.[10] | Base-mediated deprotection (especially with piperidine), high temperature, specific Asp-Xxx sequences (e.g., Asp-Gly).[10][11] | Use of milder bases (e.g., piperazine, DPA), optimized side-chain protecting groups (e.g., Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH), addition of HOBt to the deprotection solution.[10] |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination.[5] | Occurs at the dipeptide stage, particularly with Proline or Glycine at the C-terminus. | Use of 2-chlorotrityl chloride resin, which provides steric hindrance.[12] |

| Racemization | Loss of stereochemical integrity at the α-carbon of the activated amino acid.[13] | Strong activating reagents, prolonged activation times, high temperatures, presence of strong bases.[13][14] | Use of carbodiimide activation with additives like HOBt or Oxyma, choice of a weaker base for coupling (e.g., N-methylmorpholine).[13][14] |

Table 3: Orthogonal Side-Chain Protecting Groups in Fmoc-SPPS

| Amino Acid | Side-Chain Protecting Group | Cleavage Condition | Stable to |

| Arg | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA | Piperidine |

| Asp | OtBu (tert-butyl ester) | TFA | Piperidine |

| Cys | Trt (Trityl) | TFA | Piperidine |

| Glu | OtBu (tert-butyl ester) | TFA | Piperidine |

| His | Trt (Trityl) | TFA | Piperidine |

| Lys | Boc (tert-butyloxycarbonyl) | TFA | Piperidine |

| Ser | tBu (tert-butyl ether) | TFA | Piperidine |

| Thr | tBu (tert-butyl ether) | TFA | Piperidine |

| Trp | Boc (tert-butyloxycarbonyl) | TFA | Piperidine |

| Tyr | tBu (tert-butyl ether) | TFA | Piperidine |

This table provides a selection of commonly used protecting groups.[15][16][17]

Experimental Protocols

Detailed and reproducible protocols are essential for successful peptide synthesis. The following sections provide step-by-step methodologies for key procedures in Fmoc chemistry.

Protocol for Fmoc Protection of L-Alanine

This protocol describes the protection of the α-amino group of L-alanine using Fmoc-OSu.

Materials:

-

L-Alanine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Deionized water

-

Ethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-alanine (1.0 eq) and sodium carbonate (5.0 eq) in a 1:1 (v/v) mixture of deionized water and dioxane.[3]

-

Add Fmoc-OSu (1.5 eq) to the solution and stir the mixture at room temperature for 18 hours.[3]

-

Filter the reaction mixture to remove any solids.

-

Extract the aqueous filtrate with ethyl ether (3x) to remove unreacted Fmoc-OSu and by-products.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl. This will precipitate the Fmoc-Ala-OH.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Protocol for Manual Fmoc Deprotection in SPPS

This protocol outlines the manual removal of the Fmoc group from a peptide-resin during SPPS.

Materials:

-

Fmoc-peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

-

Swell the Fmoc-peptide-resin in DMF in a reaction vessel for at least 30 minutes.[12]

-

Drain the DMF from the resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 5 mL per gram of resin).[12]

-

Agitate the resin slurry for 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the deprotection solution to the resin and agitate for 7 minutes.[12]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[18]

-

(Optional) Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.

Visualizing Workflows and Mechanisms

Graphical representations of complex processes are invaluable for comprehension and training. The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms in Fmoc chemistry.

Caption: Mechanism of Fmoc protection of an amino acid using Fmoc-OSu.

Caption: Mechanism of Fmoc deprotection using piperidine.

Caption: A single cycle in the Fmoc-based Solid-Phase Peptide Synthesis workflow.

The Role of Fmoc Chemistry in Drug Development

The advent of Fmoc-based SPPS has been a significant driver in the advancement of peptide-based drug discovery and development. The mild reaction conditions and the ability to automate the synthesis process have made it possible to rapidly and efficiently produce a wide variety of peptides for therapeutic and research purposes.[16]

Key Applications:

-

Therapeutic Peptides: Fmoc chemistry is instrumental in the synthesis of peptide hormones, neuropeptides, and their analogs for the treatment of a wide range of diseases, including cancer, diabetes, and infectious diseases.

-

Vaccine Development: The precise synthesis of antigenic peptides is crucial for the development of subunit vaccines, and Fmoc-SPPS is the method of choice for this application.

-

Drug Delivery Systems: Peptides synthesized using the Fmoc strategy can be designed to self-assemble into nanostructures, acting as carriers for targeted drug delivery.

-

Diagnostics: Fmoc-protected amino acids are used to synthesize peptide antigens for use in diagnostic assays, such as ELISAs, for the detection of antibodies and biomarkers.[2]

Conclusion

The Fmoc protecting group has become an indispensable tool in modern organic and medicinal chemistry. Its unique chemical properties, particularly its base-lability, have enabled the development of robust and efficient methods for the synthesis of complex peptides. The orthogonal nature of the Fmoc strategy, combined with the continuous development of new reagents and protocols to minimize side reactions, ensures that it will remain at the forefront of peptide science and continue to play a vital role in the discovery and development of new peptide-based therapeutics. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the full potential of Fmoc chemistry.

References

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 4. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 5. benchchem.com [benchchem.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 17. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics

Peptides have emerged as highly promising therapeutic agents due to their high selectivity, potency, and low toxicity.[1] However, native peptides, composed of the 20 standard proteinogenic amino acids, often suffer from significant limitations that hinder their clinical development, including poor metabolic stability, limited bioavailability, and rapid clearance.[1][2][3] The incorporation of non-proteinogenic amino acids (NPAAs)—amino acids not naturally encoded in the human genetic code—has become a powerful and indispensable strategy to overcome these challenges.[1][4][5][6]

NPAAs offer a vast expansion of the chemical space available for peptide design, providing a robust toolkit for fine-tuning the physicochemical and biological properties of peptide-based drug candidates.[1][7] By introducing novel side chains, stereochemistry (e.g., D-amino acids), and altered backbone structures (e.g., β- or γ-amino acids), researchers can engineer peptides with enhanced resistance to enzymatic degradation, controlled conformation, improved membrane permeability, and superior pharmacokinetic profiles.[2][7][8] This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and impactful applications of NPAAs in modern peptide design and drug discovery.

Strategies for Incorporating Non-Proteinogenic Amino Acids

The introduction of NPAAs into a peptide sequence can be achieved through two main approaches: chemical synthesis and biological, ribosome-mediated methods.

Chemical Synthesis: The Workhorse of Modified Peptide Production

Chemical synthesis is the most versatile and widely used method for creating peptides containing NPAAs.[9]

-

Solid-Phase Peptide Synthesis (SPPS): This is the predominant technique for synthesizing modified peptides.[9][10][11] SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9][10] Its key advantage is the ability to easily remove excess reagents and byproducts by simple filtration and washing, which greatly simplifies the purification process.[11] This method allows for the incorporation of a vast array of NPAAs at any desired position in the peptide sequence.[9]

Biological, Ribosome-Mediated Methods

In vivo methods utilize the cell's natural protein synthesis machinery to incorporate NPAAs.[9] These techniques are particularly useful for producing larger proteins and peptide libraries.

-

Genetic Code Expansion: This powerful technique involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for an NPAA.[12] This engineered pair can then recognize a nonsense codon (e.g., the amber codon UAG) on the mRNA and insert the desired NPAA into the growing polypeptide chain during translation.[12]

Impact of NPAA Incorporation on Peptide Properties

The strategic incorporation of NPAAs can fundamentally alter a peptide's structure and function, leading to significant improvements in its therapeutic potential.

Enhanced Metabolic Stability

A primary driver for using NPAAs is to increase a peptide's resistance to proteolytic degradation by enzymes, thereby extending its circulatory half-life.[2][3][13]

-

Steric Hindrance: NPAAs with bulky or unusual side chains can sterically hinder the approach of proteases to the peptide backbone.

-

Backbone Modification: N-methylation of the peptide backbone reduces flexibility and disrupts the hydrogen bonding patterns recognized by proteases.[13]

-

D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers makes the peptide bonds unrecognizable to most natural proteases, which are stereospecific for L-amino acids.[14]

-

Cyclization: Constraining the peptide in a cyclic structure, either head-to-tail or through side-chain linkages, can minimize protease susceptibility and increase conformational stability.[1][14]

| Peptide | Modification | Half-life (Native) | Half-life (Modified) | Fold Increase | Reference |

| Somatostatin | Incorporation of D-Phe and D-Trp (Octreotide) | ~2-3 minutes | ~90 minutes | ~30-45x | [14] |

| Anti-HIV-1 Peptide YIK | C-terminus lipidation (Palmitic Acid) | 1.3 hours (in mice) | 5.9 hours (in mice) | 4.5x | [1] |

Table 1: Quantitative Examples of NPAA-Mediated Stability Enhancement

Conformational Control and Secondary Structure

NPAAs are powerful tools for directing the folding of peptides into specific, well-defined three-dimensional structures.[15] This conformational control is crucial for optimizing binding affinity and biological activity.

-

Helix Induction: Sterically constrained amino acids like α-aminoisobutyric acid (Aib) restrict the available conformational space, strongly promoting the formation of helical structures (310- or α-helices).[15]

-

Turn and Hairpin Nucleation: D-amino acids, particularly in D-Pro-Xxx sequences, can be used to nucleate β-turn and β-hairpin structures, which are critical motifs in many protein-protein interactions.[15]

-

Structural Disruption: Conversely, some NPAAs can destabilize secondary structures. For example, the misincorporation of norvaline has been shown to have a destructive effect on β-sheet structures.[16][17][18]

Modulation of Potency, Permeability, and Bioavailability

The diverse functionalities provided by NPAAs can be leveraged to enhance a peptide's interaction with its target and improve its drug-like properties.

-

Increased Potency: The unique side chains of NPAAs can introduce new interactions (e.g., hydrophobic, electrostatic, hydrogen bonding) with the target receptor, leading to higher binding affinity and potency.[1]

-

Enhanced Permeability: Modifications such as N-methylation can reduce the number of hydrogen bond donors in the peptide backbone, which can decrease polarity and improve passive diffusion across cell membranes.[3][8]

-

Improved Oral Bioavailability: By combining enhanced enzymatic stability and increased membrane permeability, NPAAs play a crucial role in the development of orally available peptide drugs, a major goal in the field.[1][8]

| Modification Type | NPAA Example | Effect on Property | Mechanism |

| Backbone | N-methylated amino acids | Increased Permeability | Reduces hydrogen bond donors, increases lipophilicity.[3] |

| Side Chain | D-amino acids | Increased Stability & Half-life | Resistance to protease cleavage.[3][14] |

| Side Chain | Lipidation (e.g., attaching fatty acids) | Increased Half-life | Promotes binding to serum albumin.[1] |

| Conformation | α,α-disubstituted amino acids (e.g., Aib) | Increased Potency & Stability | Induces rigid helical conformations.[15] |

Table 2: Impact of Different NPAA Modifications on Peptide Properties

Key Experimental Protocols

The successful design and analysis of peptides containing NPAAs rely on a suite of specialized experimental techniques.

Solid-Phase Peptide Synthesis (SPPS) of an NPAA-Containing Peptide

This protocol outlines the manual synthesis of a peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the most common SPPS strategy.[9][11][19]

Materials:

-

Resin (e.g., Rink Amide resin for a C-terminal amide).[9]

-

Fmoc-protected proteinogenic and non-proteinogenic amino acids.

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

-

Reagents: Piperidine, Coupling agents (e.g., HBTU/HOBt), Base (e.g., DIPEA), Cleavage cocktail (e.g., TFA/TIS/H₂O).[9][20]

Methodology:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel.[9]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with a 20% piperidine in DMF solution.[9]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.[9]

-

Amino Acid Activation: In a separate container, activate the next Fmoc-protected amino acid (proteinogenic or NPAA) by mixing it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[9]

-

Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed, forming a new peptide bond.[9] Monitor coupling completion (e.g., with a Kaiser test).

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid) to cleave the peptide from the resin and remove side-chain protecting groups.[20]

-

Purification: Precipitate the crude peptide in cold ether, and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS).[13]

Structural Analysis of Modified Peptides

Determining the three-dimensional structure of NPAA-containing peptides is crucial for understanding their function.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying peptide structure and dynamics in solution.[21] 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are used to assign proton resonances and measure through-bond and through-space correlations, which provide the distance restraints needed to calculate a 3D structure.[22] The incorporation of NPAAs can complicate spectra, but specialized techniques and labeling strategies can overcome these challenges.[21][22][23]

-

X-ray Crystallography: This technique provides atomic-resolution 3D structures of molecules in a crystalline state.[24][25][26] The process involves growing high-quality crystals of the peptide, collecting X-ray diffraction data, and then using this data to calculate an electron density map from which an atomic model is built and refined.[25][27] This method is invaluable for visualizing the precise conformational effects of NPAA incorporation.[15][24]

In Vitro Stability Assay

This protocol assesses the resistance of a modified peptide to enzymatic degradation.

Materials:

-

Purified NPAA-containing peptide and its unmodified control.

-

Protease solution (e.g., Proteinase K, human plasma, or specific peptidases).[3][20]

-

Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Quenching solution (e.g., 10% TFA).

-

LC-MS or HPLC system.[13]

Methodology:

-

Reaction Setup: Incubate a known concentration of the peptide with the protease solution in the reaction buffer at 37°C.[20]

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

-

Analysis: Analyze the samples by RP-HPLC or LC-MS.[13]

-

Data Interpretation: Quantify the percentage of the intact peptide remaining at each time point by measuring the peak area. Plot the percentage of remaining peptide versus time to determine the degradation rate and calculate the peptide's half-life under the assay conditions.

Conclusion and Future Outlook

Non-proteinogenic amino acids are no longer a novelty but a cornerstone of modern peptide drug discovery.[1] They provide an unparalleled ability to rationally design and engineer peptides with optimized therapeutic properties, addressing the inherent weaknesses of their natural counterparts. The continued development of novel synthetic NPAAs, coupled with advancements in synthetic and analytical methodologies, will further expand the scope of what is possible.[7][28] Emerging trends, such as chemical "stapling" to lock peptides into bioactive conformations and the development of sophisticated peptidomimetics, promise to yield a new generation of highly stable, potent, and bioavailable peptide therapeutics capable of tackling a wide range of diseases.[13][29][30][31]

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics [ouci.dntb.gov.ua]

- 6. biosynth.com [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 11. bachem.com [bachem.com]

- 12. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. polarispeptides.com [polarispeptides.com]

- 14. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 15. repository.ias.ac.in [repository.ias.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]

- 22. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 23. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]

- 24. Crystal structures of peptides and modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 27. X-ray Crystallography - Creative Proteomics [creative-proteomics.com]

- 28. The synthesis of peptides and proteins containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. openaccesspub.org [openaccesspub.org]

- 30. pharmacyjournal.org [pharmacyjournal.org]

- 31. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Dap-OH: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap-OH). Understanding the chemical stability of this versatile building block is critical for its effective use in peptide synthesis and various applications in drug discovery and development. This document outlines the intrinsic properties of this compound, its degradation pathways, and best practices for its handling and storage to ensure its integrity and performance in research and manufacturing.

Chemical and Physical Properties

This compound is a synthetic amino acid derivative that is widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino functionality, which is a cornerstone of modern peptide chemistry.

| Property | Value | Reference |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid | |

| Synonyms | Nalpha-Fmoc-L-2,3-diaminopropionic acid | [1][2] |

| CAS Number | 181954-34-7 | [1][2] |

| Molecular Formula | C₁₈H₁₈N₂O₄ | [1] |

| Molecular Weight | 326.35 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Purity (Typical) | ≥97.0% (HPLC) | [1] |

| Solubility | Soluble in organic solvents such as DMF and NMP | [] |

Stability Profile of this compound

The stability of this compound is primarily dictated by the lability of the Fmoc protecting group. As a solid, this compound is generally stable when stored under appropriate conditions. However, in solution, its stability is significantly influenced by the chemical environment, particularly the pH.

pH Sensitivity and the Fmoc Degradation Pathway

The most significant factor affecting the stability of this compound is its susceptibility to basic conditions. The Fmoc group is designed to be readily cleaved by mild bases, a property that is exploited for its removal during SPPS.[4] The degradation proceeds via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[5][6] This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free α-amino group.[4][5]

Due to this inherent basic lability, solutions of this compound should be prepared fresh and used promptly, especially if the solution contains any basic components. The Fmoc group is, in contrast, stable under acidic conditions, which allows for the use of acid-labile side-chain protecting groups in orthogonal peptide synthesis strategies.[4][7]

Influence of Temperature, Light, and Moisture

While the primary degradation pathway is base-catalyzed, other environmental factors can also influence the long-term stability of this compound:

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For this reason, refrigerated storage is recommended.

-

Light: The fluorenyl moiety of the Fmoc group can absorb UV light, and prolonged exposure to light, particularly in solution, may lead to photochemical degradation.[] Therefore, it is advisable to store the compound in the dark or in amber vials.

-

Moisture: this compound should be protected from moisture. The presence of water could potentially facilitate hydrolysis or other degradation reactions, especially if basic or acidic impurities are present.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling guidelines are recommended:

| Parameter | Recommended Condition |

| Temperature | 2-8°C |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) |

| Light Exposure | Protect from light; store in a dark place or amber vial |

| Moisture | Keep in a tightly sealed container in a dry place |

Handling Best Practices:

-

Allow the container to warm to room temperature before opening to prevent moisture condensation.

-

Use in a well-ventilated area, and employ appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

For use in solution, dissolve the required amount immediately before use. Avoid preparing stock solutions for long-term storage, especially in solvents like DMF which can contain amine impurities.

Experimental Protocol for Stability Assessment: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following is a representative protocol for assessing the stability of this compound under various stress conditions.

Objective

To evaluate the stability of this compound under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress conditions and to identify potential degradation products.

Materials and Reagents

-

This compound

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

Analytical Method

A stability-indicating HPLC method should be used. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing 0.1% TFA. Detection is typically performed using a UV detector at a wavelength where the Fmoc group has strong absorbance (around 265 nm and 301 nm).

Experimental Workflow

Detailed Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at 60°C.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at room temperature. Due to the high lability of the Fmoc group to bases, significant degradation is expected rapidly.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Keep the solution at 60°C.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature, protected from light.

-

Thermal Degradation: Store a known quantity of solid this compound in an oven at 80°C. At each time point, withdraw a sample, dissolve it in the solvent to the target concentration, and analyze.

-

Photolytic Degradation: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of each stressed sample. For the acid and base hydrolysis samples, neutralize the solution before dilution. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL). Analyze the samples by the stability-indicating HPLC method.

Conclusion

This compound is a stable compound when stored as a solid under the recommended conditions of refrigeration (2-8°C), protection from light and moisture, and under an inert atmosphere. The primary instability arises from the base-lability of the Fmoc protecting group, which is a key feature for its application in SPPS. Understanding and controlling these stability factors are crucial for maintaining the purity and reactivity of this compound, thereby ensuring the successful synthesis of high-quality peptides for research and therapeutic development.

References

- 1. This compound ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chempep.com [chempep.com]

An In-Depth Technical Guide to Orthogonal Protection in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of orthogonal protection in Solid-Phase Peptide Synthesis (SPPS), a critical strategy for the chemical synthesis of peptides. The precise and selective use of protecting groups is fundamental to achieving high purity and yield, particularly in the synthesis of complex peptides such as those with post-translational modifications, cyclic structures, or branched chains.

The Core Principle of Orthogonality

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct and mutually exclusive chemical conditions.[1][2] This allows for the selective deprotection of a specific functional group on a growing peptide chain while all other protected functionalities remain intact.[1] The ideal protecting group should be easily introduced, stable throughout the various synthesis steps, and cleanly removed with high yield without damaging the peptide.[3]

The primary functional groups that require protection during SPPS are the α-amino group of the incoming amino acid and the reactive side chains of certain amino acids (e.g., the ε-amino group of lysine, the carboxyl group of aspartic acid, and the hydroxyl group of serine).[3] An orthogonal protection strategy enables the stepwise elongation of the peptide chain from the C-terminus to the N-terminus and allows for site-specific modifications.[2][3]

Major Orthogonal Protection Strategies in SPPS

Two main orthogonal (or quasi-orthogonal) strategies dominate modern SPPS: the Fmoc/tBu strategy and the Boc/Bzl strategy.

-

Fmoc/tBu Strategy: This is the most widely used approach and represents a truly orthogonal system.[2] The N-α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains are protected by acid-labile groups, primarily based on the tert-butyl (tBu) group.[2] The Fmoc group is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The final cleavage of the peptide from the resin and removal of the tBu side-chain protecting groups is achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[4]

-

Boc/Bzl Strategy: This classical strategy is considered quasi-orthogonal because both the N-α-protecting group, tert-butyloxycarbonyl (Boc), and the side-chain protecting groups, based on benzyl (Bzl), are removed by acid.[2] However, their removal requires different acid strengths. The Boc group is labile to moderate acids like TFA, allowing for its selective removal at each step of the peptide chain elongation.[2][5] The more stable benzyl-based groups require a very strong acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[2]

Quantitative Comparison of Common Protecting Groups

The choice of protecting group strategy significantly impacts the overall efficiency, purity, and success of peptide synthesis. The following table summarizes key quantitative and qualitative performance characteristics of the most common protecting groups.